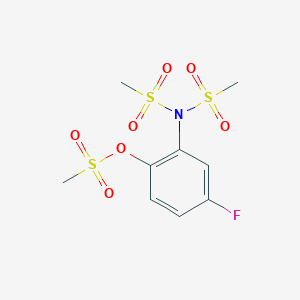

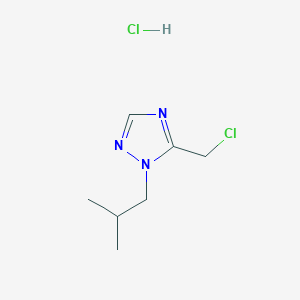

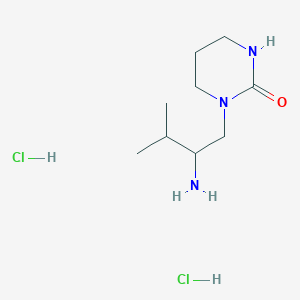

![molecular formula C12H20ClFN2O B1448232 (2S)-2-{[1-(5-fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride CAS No. 1807940-91-5](/img/structure/B1448232.png)

(2S)-2-{[1-(5-fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride

Descripción general

Descripción

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19FN2O.ClH/c1-8(2)12(7-16)15-9(3)10-4-11(13)6-14-5-10;/h4-6,8-9,12,15-16H,7H2,1-3H3;1H/t9?,12-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical and Chemical Properties Analysis

This compound has a molecular weight of 262.75 g/mol. It is a powder and should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Overview

The compound (2S)-2-{[1-(5-fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride, with its complex structure involving a fluoropyridine moiety, represents a fascinating area of study within chemical and pharmaceutical research. Its applications span across various fields, highlighting the compound's versatility and significance in scientific inquiry.

Role in Metallation Studies

Metallation of π-deficient heterocyclic compounds, including those related to fluoropyridines, has seen significant developments. Studies focusing on the regioselectivity of 3-fluoropyridine metallation reveal that specific conditions can lead to selective lithiation at the 2- or 4-position, offering pathways to 2,3- or 3,4-disubstituted pyridines. Such processes are crucial for synthesizing complex molecules, demonstrating the compound's relevance in organic synthesis and medicinal chemistry research (Marsais & Quéguiner, 1983).

Contribution to Anticancer Research

The modification of pyrimidine analogs, including fluorinated versions like 5-fluorouracil, plays a significant role in cancer treatment. Research on fluoropyrimidines has led to a better understanding of their mechanisms in perturbing nucleic acid structure and dynamics. Insights into how these compounds inhibit thymidylate synthase (TS) and other RNA- and DNA-modifying enzymes offer a glimpse into their potential to improve therapeutic efficacy against cancer, underscoring the importance of fluorine substitution in drug design (Gmeiner, 2020).

Enhancing Photodynamic Therapy

In photodynamic therapy (PDT), the accumulation of protoporphyrin IX (PpIX) is critical for treatment efficacy. Research has shown that pretreatment strategies, including the use of molecules that enhance PpIX accumulation, can significantly improve clinical outcomes. This area of study not only highlights the compound's relevance in enhancing PDT but also in advancing therapeutic strategies for various diseases (Gerritsen et al., 2008).

Understanding the Mechanisms of Antitumor Agents

The exploration of novel antitumor agents, such as TAS-102, which involves trifluridine and tipiracil hydrochloride, emphasizes the importance of understanding the mechanism of action of these compounds. Research in this domain sheds light on how fluorinated nucleoside analogs, differing from traditional therapies like 5-FU, can offer new avenues for treating metastatic colorectal cancer. This not only underscores the compound's role in cancer pharmacotherapy but also its potential in diversifying treatment options (Lenz et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Propiedades

IUPAC Name |

(2S)-2-[1-(5-fluoropyridin-3-yl)ethylamino]-3-methylbutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19FN2O.ClH/c1-8(2)12(7-16)15-9(3)10-4-11(13)6-14-5-10;/h4-6,8-9,12,15-16H,7H2,1-3H3;1H/t9?,12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCHDPXFZDOWEE-ZHWMGRLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NC(C)C1=CC(=CN=C1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CO)NC(C)C1=CC(=CN=C1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

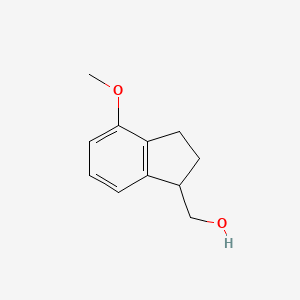

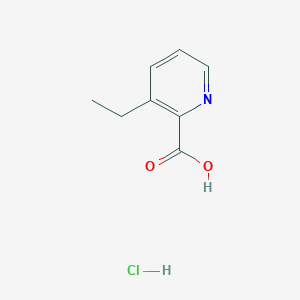

![[2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1448150.png)

![tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate](/img/structure/B1448168.png)

![tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate](/img/structure/B1448170.png)